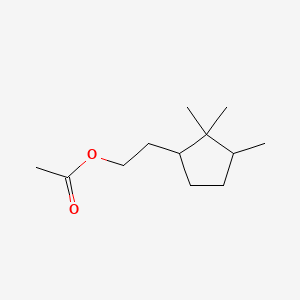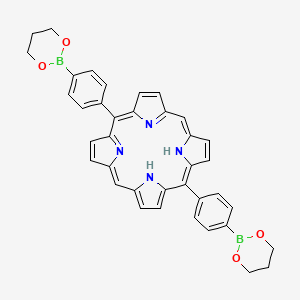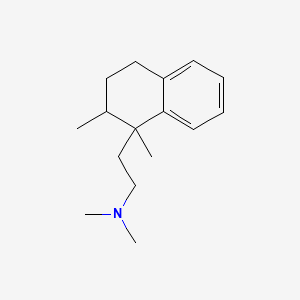
Guanosine 2',3'-dialdehyde 5'-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 5-monophosphate, periodate oxidized sodium is a derivative of guanosine monophosphate, a nucleotide that plays a crucial role in various biological processes. This compound is characterized by the oxidation of the ribose moiety at the 2’ and 3’ positions, resulting in the formation of dialdehyde groups. It is commonly used in biochemical and molecular biology research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5-monophosphate, periodate oxidized sodium typically involves the oxidation of guanosine 5-monophosphate using periodate. The reaction is carried out under mild conditions, usually at room temperature, in an aqueous solution. The periodate selectively oxidizes the vicinal diol groups on the ribose moiety, resulting in the formation of dialdehyde groups .
Industrial Production Methods
Industrial production of guanosine 5-monophosphate, periodate oxidized sodium follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Guanosine 5-monophosphate, periodate oxidized sodium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: The dialdehyde groups can be reduced to form alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Periodate is commonly used for the initial oxidation. Further oxidation may involve reagents like hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the dialdehyde groups.
Substitution: Nucleophiles such as amines or thiols can react with the aldehyde groups under mild conditions
Major Products Formed
Oxidation: More oxidized derivatives of guanosine monophosphate.
Reduction: Alcohol derivatives of guanosine monophosphate.
Substitution: Various substituted guanosine monophosphate derivatives depending on the nucleophile used
科学的研究の応用
Guanosine 5-monophosphate, periodate oxidized sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in studies of nucleic acid structure and function, as well as in the development of nucleotide analogs.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Employed in the production of nucleotide-based products and as a research tool in various industrial applications
作用機序
The mechanism of action of guanosine 5-monophosphate, periodate oxidized sodium involves its interaction with various molecular targets. The dialdehyde groups can form covalent bonds with nucleophiles, such as amino groups in proteins or nucleic acids. This can lead to the modification of biomolecules, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular processes .
類似化合物との比較
Similar Compounds
Guanosine monophosphate: The parent compound, without the periodate oxidation.
Adenosine monophosphate: Another nucleotide with similar biological functions.
Cytidine monophosphate: A nucleotide with a different nucleobase but similar structural features
Uniqueness
Guanosine 5-monophosphate, periodate oxidized sodium is unique due to the presence of dialdehyde groups, which confer distinct chemical reactivity. This makes it a valuable tool in biochemical research, allowing for specific modifications and interactions that are not possible with other nucleotides .
特性
CAS番号 |
103192-44-5 |
|---|---|
分子式 |
C10H12N5NaO8P+ |
分子量 |
384.19 g/mol |
IUPAC名 |
sodium;[2-[1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H12N5O8P.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)23-5(1-16)3-22-24(19,20)21;/h1-2,4-6H,3H2,(H2,19,20,21)(H3,11,13,14,18);/q;+1 |
InChIキー |
UUKRBEUPPNQWFL-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1C(C=O)OC(COP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)

![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)






